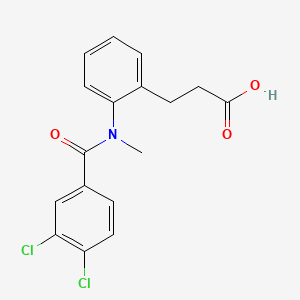
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- is a complex organic compound that belongs to the class of hydrocinnamic acids This compound is characterized by the presence of a hydrocinnamic acid backbone with a 3,4-dichloro-N-methylbenzamido group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrocinnamic acid and 3,4-dichloro-N-methylbenzamide as the primary starting materials.
Amidation Reaction: The hydrocinnamic acid undergoes an amidation reaction with 3,4-dichloro-N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.
化学反应分析
Types of Reactions
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
相似化合物的比较
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can be compared with other similar compounds such as:
Phenylpropanoic Acid:
Cinnamic Acid: This compound has a similar backbone but differs in the presence of a double bond in the side chain.
Benzoic Acid: It has a simpler structure with a single benzene ring and a carboxylic acid group.
The uniqueness of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
72502-99-9 |
|---|---|
分子式 |
C17H15Cl2NO3 |
分子量 |
352.2 g/mol |
IUPAC 名称 |
3-[2-[(3,4-dichlorobenzoyl)-methylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-20(17(23)12-6-8-13(18)14(19)10-12)15-5-3-2-4-11(15)7-9-16(21)22/h2-6,8,10H,7,9H2,1H3,(H,21,22) |
InChI 键 |
UXWFEQKBEKJUDL-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1CCC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


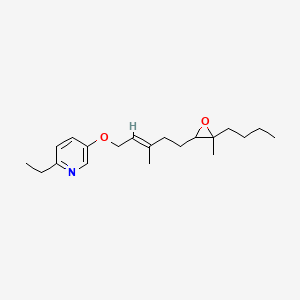
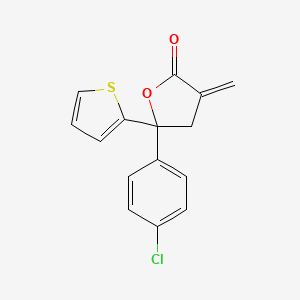
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

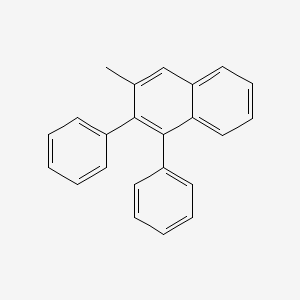
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
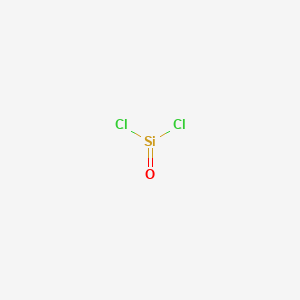
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
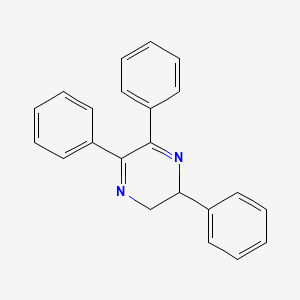
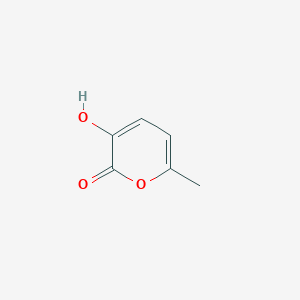

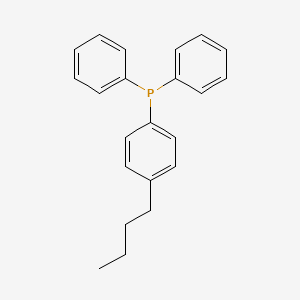
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
